molecular formula C9H12BrN B3037798 1-(3-Bromophenyl)propan-2-amine CAS No. 61610-65-9

1-(3-Bromophenyl)propan-2-amine

Cat. No.: B3037798
CAS No.: 61610-65-9
M. Wt: 214.1 g/mol
InChI Key: ATRSAWXXYCBXLI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propan-2-amine is a chemical compound with the empirical formula C9H12BrN . It has a molecular weight of 214.10 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(CC1=CC=CC(Br)=C1)N . The InChI code for the compound is 1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is classified as a non-combustible solid . The flash point is not applicable .

Scientific Research Applications

  • Organic Synthesis :

    • Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles : o-Bromophenyl isocyanide reacts with primary amines, including 1-(3-Bromophenyl)propan-2-amine, under copper(I) iodide catalysis to produce 1-substituted benzimidazoles and 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).
  • Enzymatic Strategies :

    • Chemoenzymatic Strategy Toward Levofloxacin Precursor : A study demonstrates the use of enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to antimicrobial agents like Levofloxacin. This process includes biotransamination and kinetic resolution using Candida antarctica lipase (Mourelle-Insua et al., 2016).
  • Corrosion Inhibition :

    • Inhibition of Carbon Steel Corrosion : Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, including this compound, have shown promise as anodic inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, thus retarding anodic dissolution of iron (Gao, Liang, & Wang, 2007).
  • Polymer Science :

    • Hyperbranched Copolymers : The compound has been used in the synthesis of hyperbranched conjugated copolymers combining triphenylamine and phenylene units. Such polymers have potential applications in electronics and photonics (Tanaka et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for 1-(3-Bromophenyl)propan-2-amine , but specific papers are not listed in the search results.

Properties

IUPAC Name

1-(3-bromophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRSAWXXYCBXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024263
Record name 1-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61610-65-9
Record name 3-Bromoamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061610659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMOAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR1BP48Z71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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